chemical properties and stability of 3-Iodo-1-methyl-1H-indazol-5-amine
chemical properties and stability of 3-Iodo-1-methyl-1H-indazol-5-amine
An In-depth Technical Guide to 3-Iodo-1-methyl-1H-indazol-5-amine: Properties, Stability, and Synthetic Utility
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Iodo-1-methyl-1H-indazol-5-amine, a crucial heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, stability profile, and reactivity, with a focus on its practical application in modern synthetic chemistry. The insights provided are grounded in established chemical principles and field-proven methodologies to empower scientists in leveraging this versatile molecule.
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1] Indazole derivatives are integral to a wide array of pharmacologically active compounds, exhibiting activities such as anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer over the 2H-form makes it the predominant and more frequently studied isomer.[1][2][3]
Within this class, 3-Iodo-1-methyl-1H-indazol-5-amine (CAS: 1130309-72-6) emerges as a particularly valuable synthetic intermediate.[4] Its structure is strategically functionalized:
-
N1-Methylation: This modification prevents tautomerism and eliminates the acidic N-H proton, which simplifies its reactivity profile and often improves solubility in organic solvents. The 1-methyl isomer is generally more stable than the 2-methyl counterpart.[5]
-
C3-Iodo Group: The carbon-iodine bond is the most labile of the carbon-halogen bonds, making this position exceptionally reactive for palladium-catalyzed cross-coupling reactions. This allows for the efficient introduction of diverse molecular fragments.[6]
-
C5-Amine Group: This primary amine serves as a versatile functional handle for subsequent derivatization, such as amide bond formation, alkylation, or as a directing group in further aromatic substitutions.
This unique combination of features makes it a cornerstone for building complex molecular architectures, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of 3-Iodo-1-methyl-1H-indazol-5-amine should be rigorously confirmed using a combination of physical and spectroscopic methods.
Core Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1130309-72-6 | [4] |
| Molecular Formula | C₈H₈IN₃ | [4] |
| Molecular Weight | 273.08 g/mol | [4] |
| IUPAC Name | 3-iodo-1-methyl-1H-indazol-5-amine | [4] |
| Appearance | Typically an off-white to yellow or brown solid | General chemical knowledge |
| Purity | Commercially available up to ≥97% | [4] |
| Solubility | Generally soluble in polar organic solvents like DMF, DMSO, and alcohols; sparingly soluble in water. | General chemical principles |
Spectroscopic Fingerprint for Identity Confirmation
The following data provides a reference for verifying the structure of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural confirmation. Key expected signals include:
-
A singlet for the N-methyl protons (N-CH₃), typically appearing in the 3.5-4.0 ppm range.
-
A broad singlet for the amine protons (-NH₂), which can vary in chemical shift and will disappear upon exchange with D₂O.[7]
-
Distinct signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene portion of the indazole ring.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show eight distinct signals. Notable resonances include the N-methyl carbon and the C-I carbon, which is significantly influenced by the heavy iodine atom.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry will show a clear molecular ion peak ([M]+ or [M+H]+) at m/z 273 or 274, respectively. The presence of iodine provides a characteristic isotopic signature that aids in confirmation.
-
Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying the primary amine. Look for a pair of N-H stretching bands in the 3300-3500 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching modes of a primary amine.[7]
Chemical Stability and Safe Handling
Understanding the stability profile is critical for designing robust experiments and ensuring material integrity during storage.
Stability Considerations
-
General Handling: The compound is stable under standard laboratory conditions. However, like many iodo-aromatic compounds, prolonged exposure to light should be avoided to prevent potential degradation.
-
Storage Protocol: For long-term storage, it is best practice to keep the material in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[8] This minimizes potential oxidation of the amine group and degradation from light or moisture.
-
pH Sensitivity: The molecule is generally stable across a moderate pH range. The basic amine group (pKa estimated to be around 4-5) will be protonated under acidic conditions, increasing water solubility. In strongly basic or acidic conditions at elevated temperatures, degradation of the indazole ring could occur.
Hazard Profile and Safe Handling
Based on safety data for analogous compounds, 3-Iodo-1-methyl-1H-indazol-5-amine should be handled with appropriate care.[9][10][11]
-
Identified Hazards:
-
Mandatory Personal Protective Equipment (PPE):
-
Handling Procedures:
Reactivity and Synthetic Applications
The synthetic utility of 3-Iodo-1-methyl-1H-indazol-5-amine is dominated by the high reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions. This makes it an ideal precursor for introducing molecular diversity at the C3 position.
The Power of the C3-Iodo Group
The C-I bond is significantly weaker than C-Br and C-Cl bonds, making it the most reactive halide in the rate-determining oxidative addition step of palladium catalytic cycles.[6] This enhanced reactivity often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times, which is highly advantageous for complex molecule synthesis. It is a workhorse for reactions such as:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl or vinyl boronic acids/esters.[12]
-
Sonogashira Coupling: For forming C-C bonds with terminal alkynes.[13]
-
Heck Coupling: For C-C bond formation with alkenes.[13]
-
Buchwald-Hartwig Amination: For forming C-N bonds.
-
Stille Coupling: For C-C bond formation using organotin reagents.[12]
The diagram below illustrates a generalized workflow for leveraging this compound in a typical cross-coupling strategy.
Caption: Synthetic workflow using the title compound.
Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, self-validating system for coupling an aryl boronic acid to the indazole core. The causality behind each choice is explained to ensure adaptability and troubleshooting.
Objective: To synthesize 3-Aryl-1-methyl-1H-indazol-5-amine.
Materials:
-
3-Iodo-1-methyl-1H-indazol-5-amine (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.02-0.05 eq.)
-
Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq.)
-
Solvents: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Experimental Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Iodo-1-methyl-1H-indazol-5-amine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and Na₂CO₃ (2.0 eq.).
-
Causality: An inert atmosphere (Argon or Nitrogen) is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ.
-
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the PdCl₂(dppf) catalyst (0.03 eq.).
-
Causality: dppf is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, often leading to higher yields and preventing side reactions like dehalogenation.
-
-
Solvent Degassing: Add the degassed solvent mixture (1,4-dioxane and water). Degassing (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.
-
Causality: The aqueous base (Na₂CO₃ in water) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Dioxane is an excellent solvent for the organic reagents.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-indazole is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
The catalytic cycle for this transformation is a foundational concept in modern organic chemistry.
Caption: The catalytic cycle of a Suzuki-Miyaura reaction.
Analytical Quality Control
A standardized analytical method is required to ensure the purity of both the starting material and the final products.
Protocol: Reversed-Phase HPLC Purity Assessment
This method is suitable for routine quality control of 3-Iodo-1-methyl-1H-indazol-5-amine and its reaction products.
-
System: HPLC or UPLC system with UV detector.
-
Column: C18, 2.5-5 µm particle size (e.g., 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: The acidic modifier ensures the amine is protonated, leading to sharp, symmetrical peaks and reproducible retention times.
-
-
Gradient: A typical gradient would be 5% to 95% B over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5-10 µL.
Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Conclusion
3-Iodo-1-methyl-1H-indazol-5-amine is a high-value, strategically designed building block for chemical synthesis. Its defining features—a stable, N-methylated indazole core, a highly reactive C3-iodo group, and a versatile C5-amine handle—make it an indispensable tool for drug discovery and development. A thorough understanding of its properties, stability, and reactivity, as outlined in this guide, enables researchers to confidently and efficiently incorporate this scaffold into complex molecular designs, accelerating the discovery of novel chemical entities.
References
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Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2018). ResearchGate. [Link]
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Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. (2018). Molecules. [Link]
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Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2011). Molecules. [Link]
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). Molecules. [Link]
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Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. (2022). Pharmaceuticals. [Link]
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24.10: Spectroscopy of Amines. (2023). Chemistry LibreTexts. [Link]
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